4-(6-Chloropyridazin-3-yl)morpholine
CAS No.: 17259-32-4
Cat. No.: VC21040620
Molecular Formula: C8H10ClN3O
Molecular Weight: 199.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17259-32-4 |
---|---|
Molecular Formula | C8H10ClN3O |
Molecular Weight | 199.64 g/mol |
IUPAC Name | 4-(6-chloropyridazin-3-yl)morpholine |
Standard InChI | InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 |
Standard InChI Key | QDXCFLKGKSWHMI-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NN=C(C=C2)Cl |
Canonical SMILES | C1COCCN1C2=NN=C(C=C2)Cl |
Introduction
Physical and Chemical Properties
The physicochemical properties of 4-(6-Chloropyridazin-3-yl)morpholine play a crucial role in determining its behavior in various chemical environments and its potential applications. Understanding these properties is essential for researchers working with this compound in different contexts, from synthetic chemistry to drug discovery.
Chemical Properties
The chemical properties of 4-(6-Chloropyridazin-3-yl)morpholine are largely determined by its structural features, particularly the electron-deficient pyridazine ring and the morpholine moiety. The pyridazine ring, with its two adjacent nitrogen atoms, creates an electron-poor system that influences the reactivity of the compound. The chlorine substituent at the 6-position further modulates this electronic distribution, making it susceptible to nucleophilic substitution reactions.
Table 1 summarizes the key physicochemical properties of 4-(6-Chloropyridazin-3-yl)morpholine:
The compound's structure features a unique arrangement where the morpholine ring is attached to the pyridazine core at the 3-position, while the 6-position bears the chlorine atom. This specific substitution pattern contributes to the compound's reactivity profile and its potential applications in various chemical transformations.
Synthesis and Preparation Methods
The synthesis of 4-(6-Chloropyridazin-3-yl)morpholine involves well-established procedures in heterocyclic chemistry. Several synthetic routes have been developed for the preparation of this compound, with varying degrees of efficiency and complexity. Understanding these synthetic pathways is crucial for researchers interested in preparing this compound for further studies or applications.
General Synthetic Approach
The most common approach for synthesizing 4-(6-Chloropyridazin-3-yl)morpholine involves the nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and morpholine. This reaction proceeds through the displacement of one of the chlorine atoms on the pyridazine ring by the nucleophilic nitrogen of the morpholine. The reaction typically requires controlled conditions, including appropriate solvent selection, temperature control, and potentially the use of catalysts or bases to facilitate the substitution process.
The general reaction can be represented as follows:
3,6-Dichloropyridazine + Morpholine → 4-(6-Chloropyridazin-3-yl)morpholine + HCl
This reaction preferentially occurs at the 3-position of the pyridazine ring due to the electronic effects of the adjacent nitrogen atoms, which make this position more susceptible to nucleophilic attack.
Reaction Conditions
The synthesis of 4-(6-Chloropyridazin-3-yl)morpholine typically requires specific reaction conditions to ensure good yields and purity. The reaction is commonly carried out in polar solvents such as ethanol, methanol, or acetonitrile, which can facilitate the nucleophilic substitution process. The reaction mixture is usually heated to reflux temperatures to overcome the activation energy barrier for the substitution reaction.
The presence of a base, such as triethylamine or potassium carbonate, can enhance the reaction by neutralizing the hydrogen chloride generated during the reaction and increasing the nucleophilicity of the morpholine nitrogen. The reaction time can vary from a few hours to overnight, depending on the specific conditions and scale of the synthesis.
Purification and Characterization
After the completion of the reaction, the product typically requires purification to remove unreacted starting materials, side products, and other impurities. Common purification methods include recrystallization from suitable solvents, column chromatography, or a combination of these techniques. The purified product can then be characterized using various analytical methods, including NMR spectroscopy, mass spectrometry, and elemental analysis, to confirm its identity and purity.
The synthesis of 4-(6-Chloropyridazin-3-yl)morpholine can also be adapted for industrial-scale production. In such cases, the process might involve continuous flow reactors, optimized reaction conditions, and potentially the use of green chemistry principles to enhance sustainability and efficiency. These modifications aim to increase yield, reduce waste, and minimize the environmental impact of the synthesis process.
Chemical Reactions and Reactivity
The reactivity of 4-(6-Chloropyridazin-3-yl)morpholine is primarily determined by its structural features, particularly the electron-deficient pyridazine ring and the presence of a chlorine substituent at the 6-position. These characteristics make the compound susceptible to various chemical transformations, which can be exploited in synthetic chemistry and drug development.
Substitution Reactions
One of the most significant reactivity patterns of 4-(6-Chloropyridazin-3-yl)morpholine involves nucleophilic aromatic substitution at the 6-position. The chlorine atom at this position can be displaced by various nucleophiles, including amines, thiols, and alkoxides, leading to a diverse array of derivatives. This reactivity is enhanced by the electron-withdrawing effect of the pyridazine ring, which makes the carbon-chlorine bond more susceptible to nucleophilic attack.
For example, reaction with primary or secondary amines can lead to amino-substituted derivatives, while reaction with alcohols or phenols in the presence of a base can result in ether derivatives. These transformations provide a versatile platform for structural modification and the development of compound libraries for biological screening.
Oxidation and Reduction Reactions
4-(6-Chloropyridazin-3-yl)morpholine can undergo various oxidation and reduction reactions, although specific data for this compound is limited in the available literature. Based on the reactivity of similar pyridazine derivatives, potential oxidation reactions might involve the morpholine nitrogen or the pyridazine ring system, while reduction reactions could target the pyridazine ring or the carbon-chlorine bond.
Table 2 summarizes the potential chemical reactions of 4-(6-Chloropyridazin-3-yl)morpholine:
Reaction Type | Reagents | Conditions | Products | Reference |
---|---|---|---|---|
Nucleophilic Substitution | Primary/Secondary Amines | Polar solvent, heat | 6-Amino derivatives | |
Nucleophilic Substitution | Alcohols/Phenols | Base, polar solvent | 6-Alkoxy/Aryloxy derivatives | |
Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Varies by reagent | Oxidized products | |
Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Varies by reagent | Reduced products | |
Metal-catalyzed Coupling | Boronic acids, organostannanes | Palladium catalyst, base | 6-Aryl derivatives |
Biological Activity and Applications
The biological activity of 4-(6-Chloropyridazin-3-yl)morpholine and its derivatives has garnered interest in various fields, particularly in medicinal chemistry and drug development. While specific data on the biological activity of the parent compound is limited in the available literature, its structural features suggest potential applications in several therapeutic areas.
Research and Development Applications
Beyond its potential therapeutic applications, 4-(6-Chloropyridazin-3-yl)morpholine has value as a chemical building block in organic synthesis and drug discovery. The compound's reactivity, particularly at the 6-position, allows for the creation of diverse chemical libraries through substitution reactions, which can be screened for various biological activities.
In the field of medicinal chemistry, 4-(6-Chloropyridazin-3-yl)morpholine can serve as a scaffold for the development of novel compounds with improved pharmacological properties. The pyridazine core is known for its ability to interact with various biological targets, making it a valuable starting point for drug design.
Comparative Analysis
To better understand the potential biological activities of 4-(6-Chloropyridazin-3-yl)morpholine, it is useful to compare it with structurally similar compounds that have documented biological activities. Table 3 presents a comparative analysis of 4-(6-Chloropyridazin-3-yl)morpholine and related compounds:
Compound | Structure | Potential Biological Activity | Key Structural Feature | Reference |
---|---|---|---|---|
4-(6-Chloropyridazin-3-yl)morpholine | Pyridazine + morpholine | Anticancer, antimicrobial | Pyridazine core with morpholine | |
4-(6-Bromopyridazin-3-yl)morpholine | Br instead of Cl | Enhanced hydrophobic interactions | Bromine substituent | |
4-((6-Chloropyridazin-3-yl)methyl)morpholine | Additional methylene spacer | Improved metabolic stability | Methylene linker | |
4-(6-Chloropyridazin-3-yl)thiomorpholine | Thiomorpholine instead of morpholine | Enhanced membrane permeability | Sulfur atom in heterocycle | |
4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine | Additional phenyl ring | Expanded structural diversity | Phenyl linker |
This comparative analysis highlights the potential for structural modifications to enhance or modulate the biological activities of 4-(6-Chloropyridazin-3-yl)morpholine. By altering substituents or introducing additional structural elements, researchers can explore a wider chemical space in the search for compounds with improved or novel biological properties.
Comparative Analysis with Similar Compounds
To better understand the unique properties and potential applications of 4-(6-Chloropyridazin-3-yl)morpholine, it is valuable to compare it with structurally similar compounds. This comparative analysis can provide insights into structure-activity relationships and guide future research and development efforts.
Structural Analogs and Their Properties
Several structural analogs of 4-(6-Chloropyridazin-3-yl)morpholine have been reported in the literature, including compounds with different substituents at the 6-position of the pyridazine ring or modifications to the morpholine moiety. Table 4 presents a comparative analysis of these structural analogs:
Future Research Directions
The comprehensive analysis of 4-(6-Chloropyridazin-3-yl)morpholine reveals several promising avenues for future research. These research directions span from fundamental chemical investigations to applied studies in medicinal chemistry and drug development.
Synthetic Methodology Development
There is scope for the development of more efficient and sustainable synthetic methodologies for 4-(6-Chloropyridazin-3-yl)morpholine and its derivatives. This could involve the exploration of new catalytic systems, green chemistry approaches, or continuous flow processes to improve yield, reduce waste, and minimize environmental impact. Additionally, the development of selective functionalization methods could enable more precise structural modifications and expand the chemical space accessible from this scaffold.
Biological Activity Exploration
The potential biological activities of 4-(6-Chloropyridazin-3-yl)morpholine warrant further investigation. Comprehensive screening against various biological targets, including enzymes, receptors, and cellular systems, could reveal novel activities or applications. Given the precedence of pyridazine derivatives in anticancer, antimicrobial, and CNS-active compounds, these therapeutic areas could be of particular interest.
Additionally, the development of focused libraries based on the 4-(6-Chloropyridazin-3-yl)morpholine scaffold, with systematic variations at the 6-position or modifications to the morpholine ring, could provide valuable structure-activity relationship data. This information could guide the design of more potent and selective compounds for specific therapeutic applications.
Mechanistic Studies
Detailed mechanistic studies of the reactions involving 4-(6-Chloropyridazin-3-yl)morpholine could provide insights into its reactivity patterns and enable the development of more selective transformations. This could include investigations of nucleophilic substitution reactions, coordination chemistry, or other chemical processes relevant to the compound's applications.
Toxicological and Environmental Studies
Given the limited data on the toxicological and environmental properties of 4-(6-Chloropyridazin-3-yl)morpholine, comprehensive studies in these areas would be valuable. This could include acute and chronic toxicity assessments, genotoxicity studies, and investigations of environmental fate and behavior. Such information would be essential for the safe handling and use of the compound, as well as for its potential development as a therapeutic agent .
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